molecular formula C11H9BrF3NO2 B2876723 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 174890-36-9

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B2876723
CAS No.: 174890-36-9
M. Wt: 324.097
InChI Key: ZRFKSOGBVODLEW-UHFFFAOYSA-N
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Description

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the CAS Number 174890-36-9 and a molecular weight of 324.09 g/mol. Its molecular formula is C11H9BrF3NO2 . This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. The 3-bromo substitution on the pyrrolidin-2-one ring makes this compound a valuable and versatile building block (synthon) in organic synthesis. The bromo group is a reactive site that can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create more complex molecular architectures for pharmaceutical and agrochemical research . The presence of the trifluoromethoxy phenyl moiety is of significant interest in medicinal chemistry, as this group is known to influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. While specific mechanistic studies on this exact molecule are limited, compounds within the same class of substituted pyrrolidin-2-ones have been investigated for a range of biological activities. For instance, similar structures have been explored in patent literature for their potential use as herbicides . Furthermore, related pyrrolidinone compounds featuring a trifluoromethylphenyl group have been studied as high-affinity ligands for cannabinoid CB1 receptors, demonstrating the potential of this chemical scaffold in neuroscientific research and radiopharmaceutical development for positron emission tomography (PET) . Researchers can leverage the reactive handle provided by the bromo atom to explore structure-activity relationships and develop novel compounds for various applications. Proper safety protocols must be followed. For detailed handling information, consult the Safety Data Sheet.

Properties

IUPAC Name

3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKSOGBVODLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:

Chemical Reactions Analysis

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Molecular Formula: C₁₂H₉BrF₃NO
  • Molecular Weight : 308.11 g/mol
  • Key Difference : The trifluoromethyl (-CF₃) group replaces trifluoromethoxy (-OCF₃).
  • This compound is available at 95% purity (Combi-Blocks, QZ-0125) .
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Molecular Formula: C₁₂H₁₀Br₂F₃NO
  • Molecular Weight : 414.93 g/mol
  • Key Difference: An additional bromomethyl (-CH₂Br) group at the 4-position of the pyrrolidinone ring.
  • Impact : The bromomethyl group increases molecular weight and may enhance reactivity in cross-coupling reactions. However, steric hindrance could reduce solubility .

Variations in the Heterocyclic Core

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
  • Molecular Formula: C₁₁H₇BrFNO
  • Molecular Weight : 268.08 g/mol
  • Key Difference: Pyridinone ring instead of pyrrolidinone.
  • Impact: The pyridinone structure introduces aromaticity and planar geometry, which could affect binding to enzymes or receptors compared to the non-aromatic pyrrolidinone. This compound is listed by Advanced Technology & Industrial Co., Ltd. .
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 256.02 g/mol
  • Key Difference: Smaller pyridinone core with methyl and trifluoromethyl groups.
  • Impact : Reduced steric bulk may improve solubility but lower thermal stability. Predicted boiling point: 234.2°C; pKa: -4.78 .

Alkyl vs. Aryl Substituents

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
  • Molecular Formula: C₇H₁₂BrNO
  • Molecular Weight : 206.08 g/mol
  • Key Difference : Isopropyl group replaces the aromatic substituent.
  • Impact : Increased lipophilicity but reduced electronic effects, making it less suited for applications requiring π-π interactions .

Halogen and Functional Group Modifications

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
  • Molecular Formula: C₁₁H₁₂BrNO
  • Molecular Weight : 254.12 g/mol
  • Key Difference : Methyl group on the phenyl ring instead of -OCF₃.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one C₁₁H₉BrF₃NO₂ 308.06 -OCF₃, Br Discontinued
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one C₁₂H₉BrF₃NO 308.11 -CF₃, Br 95% purity (Combi-Blocks)
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one C₁₁H₇BrFNO 268.08 Pyridinone, -F Available
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.02 Pyridinone, -CF₃, -CH₃ Available

Key Research Findings

  • Electronic Effects : The -OCF₃ group in the target compound enhances electron-withdrawing capacity compared to -CF₃, which may improve stability in radical reactions or catalytic cycles .
  • Solubility Trends: Pyrrolidinones with aryl substituents (e.g., -OCF₃, -CF₃) exhibit lower aqueous solubility than alkyl-substituted analogs due to increased hydrophobicity .
  • Reactivity: Brominated pyrrolidinones are versatile intermediates in Suzuki-Miyaura couplings, but steric hindrance from substituents like -CH₂Br can limit reaction efficiency .

Biological Activity

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a synthetic organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group attached to a pyrrolidine ring. Its molecular formula is C₁₁H₉BrF₃NO, with a molecular weight of approximately 308.09 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications.

Structural Characteristics

The structural uniqueness of this compound allows it to interact with various biological targets, which may influence its pharmacological properties. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and potential binding affinity with enzymes and receptors.

Feature Description
Molecular FormulaC₁₁H₉BrF₃NO
Molecular Weight308.09 g/mol
Key Functional GroupsBromine, Trifluoromethoxy
Core StructurePyrrolidine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes and receptors, leading to various biological effects. Preliminary studies suggest that it exhibits binding affinity towards certain receptors, influencing their activity in cellular pathways.

Case Studies

  • Antibacterial Activity : A study involving pyrrole derivatives demonstrated that certain compounds exhibited potent antibacterial properties. The MIC values indicated that these compounds could serve as lead candidates for developing new antibacterial agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures could modulate enzyme activities crucial for bacterial survival, suggesting that this compound may also possess such capabilities .

Synthesis and Research Applications

The synthesis of this compound typically involves reactions between 3-(trifluoromethoxy)aniline and bromoacetyl bromide under specific conditions, often utilizing bases like triethylamine to facilitate the reaction. This compound is primarily used in:

  • Pharmaceutical Research : As a building block for synthesizing more complex molecules.
  • Biological Studies : To explore mechanisms involving brominated and trifluoromethoxy-substituted compounds.

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